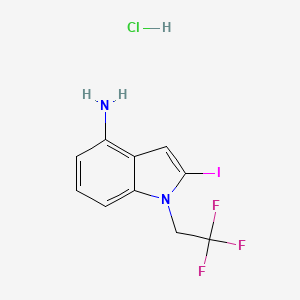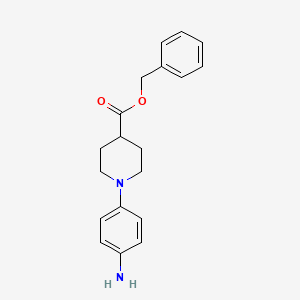![molecular formula C7H3BrO2S2 B13922945 3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and bromine atoms within its structure It is a derivative of thieno[3,2-b]thiophene, which is a fused ring system consisting of two thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothieno[3,2-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[3,2-b]thiophene followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under dark conditions . The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Dimethylformamide (DMF): Common solvent for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Carbon Dioxide: Used for carboxylation under high pressure.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Oxidized or Reduced Thiophenes: Formed through oxidation or reduction reactions.
Coupled Products: Formed through cross-coupling reactions.
科学研究应用
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
作用机制
The mechanism of action of 3-Bromothieno[3,2-b]thiophene-2-carboxylic acid depends on its application. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and conductive materials. The bromine atom can participate in various substitution reactions, enabling the modification of the compound for specific applications. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
3-Bromothieno[3,2-b]thiophene: Lacks the carboxylic acid group, making it less versatile in certain applications.
2-Bromo-3-thiophenecarboxylic acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.
3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Contains a cyano group, which can influence its electronic properties and reactivity.
Uniqueness
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications, particularly in the fields of organic electronics and materials science.
属性
分子式 |
C7H3BrO2S2 |
|---|---|
分子量 |
263.1 g/mol |
IUPAC 名称 |
6-bromothieno[3,2-b]thiophene-5-carboxylic acid |
InChI |
InChI=1S/C7H3BrO2S2/c8-4-5-3(1-2-11-5)12-6(4)7(9)10/h1-2H,(H,9,10) |
InChI 键 |
ZPSODCDGAOVNPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=C1SC(=C2Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


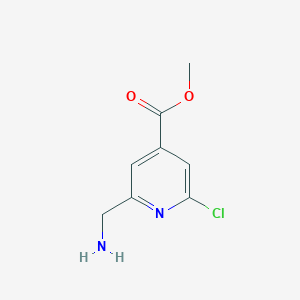

![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)

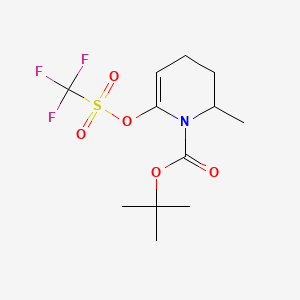




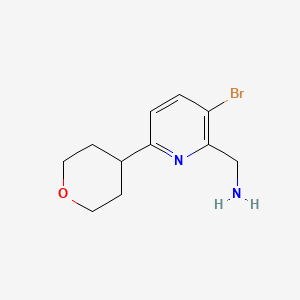

![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
